molecular formula C15H14N2O2 B2860299 (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol CAS No. 5028-48-8

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol

Cat. No.: B2860299
CAS No.: 5028-48-8
M. Wt: 254.289
InChI Key: MDAWGPMBALAHRZ-UHFFFAOYSA-N
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Description

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol typically involves the reaction of 5-methoxy-1H-benzimidazole with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group or the phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol, known for its broad range of biological activities.

    2-Phenylbenzimidazole: A similar compound with a phenyl group attached to the benzimidazole ring, used in various research applications.

    5-Methoxybenzimidazole: A compound with a methoxy group attached to the benzimidazole ring, studied for its unique properties.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-11-7-8-12-13(9-11)17-15(16-12)14(18)10-5-3-2-4-6-10/h2-9,14,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWGPMBALAHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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